molecular formula C20H17FN2O2 B11361244 2-fluoro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

2-fluoro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11361244
M. Wt: 336.4 g/mol
InChI Key: YXDFNHIIRTVISA-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.

    N-[(4-Methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the fluorine atom, which can influence its reactivity and interactions with molecular targets.

Uniqueness

2-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and potential as a bioactive molecule.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-fluoro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O2/c1-25-16-11-9-15(10-12-16)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3

InChI Key

YXDFNHIIRTVISA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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